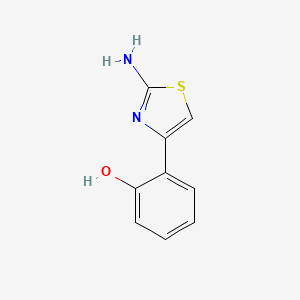

![molecular formula C13H10N2S B1268486 2-Amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile CAS No. 37071-20-8](/img/structure/B1268486.png)

2-Amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile

説明

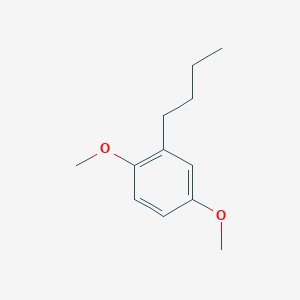

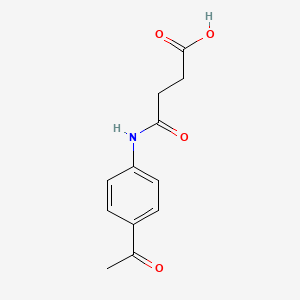

“2-Amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile” is a chemical compound with the linear formula C13H10N2S . It is used as a starting point for the synthesis of a variety of thiophene-containing heterocycles and polycyclic hybrid molecules .

Synthesis Analysis

Several derivatives containing dihydronaphtho, naphtho [2,1-b]thiophene, and thieno [2,3-d]pyrimidine ring systems were prepared starting from 2-amino-4,5-dihydronaphtho [2,1-b]thiophene-1-carbonitrile . The structure characterization of the thioxo derivative was also performed, and its reaction with some chloro and bromoalkyl reagents was studied .Molecular Structure Analysis

The optimized molecular structures of most stable conformations, all transition states, and intermediates are shown in Figures 3 – 6, and the calculated energy diagrams are shown in Figure 7 .Chemical Reactions Analysis

The mechanism of the first reaction was studied using high-level quantum chemical calculations . A new approach toward the construction of the thieno [2,3-d]pyrimidine core system was demonstrated by the reaction of the prepared dihydrothiophenes with HCHO and RNH2 under noncatalyzed Mannich conditions .科学的研究の応用

Medicinal Chemistry

This compound is explored for its potential in medicinal chemistry due to its structural similarity to other bioactive thiophene derivatives . It may serve as a precursor in synthesizing novel pharmaceuticals, particularly those targeting diseases where thiophene and its derivatives have shown efficacy.

Materials Science

In materials science, 2-amino-4H,5H-naphtho[2,1-b]thiophene-1-carbonitrile could be used in the development of organic semiconductors. Thiophene-based compounds are known for their conductive properties, making them suitable for applications in electronic devices .

Environmental Science

The compound’s potential applications in environmental science could involve the synthesis of sensors for pollutant detection. Thiophene derivatives are often used in the creation of chemosensors due to their sensitivity to various environmental factors .

Analytical Chemistry

Analytical chemistry can benefit from this compound through its use in chromatography and spectrometry as a standard or reference compound. Its well-defined structure and properties allow for accurate calibration in analytical instruments .

Agriculture

In agriculture, research into 2-amino-4H,5H-naphtho[2,1-b]thiophene-1-carbonitrile could lead to the development of new agrochemicals. Thiophene derivatives have been studied for their herbicidal and fungicidal properties .

Energy Storage

Lastly, the compound’s role in energy storage is an emerging area of interest. Thiophene-based molecules are being investigated for their use in battery technologies and photovoltaic cells, where they can contribute to the efficiency and stability of these systems .

作用機序

特性

IUPAC Name |

2-amino-4,5-dihydrobenzo[e][1]benzothiole-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c14-7-10-12-9-4-2-1-3-8(9)5-6-11(12)16-13(10)15/h1-4H,5-6,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUDCZOBMKTNNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=CC=CC=C31)C(=C(S2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346763 | |

| Record name | 2-Amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile | |

CAS RN |

37071-20-8 | |

| Record name | 2-Amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-Amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile in the context of the research paper?

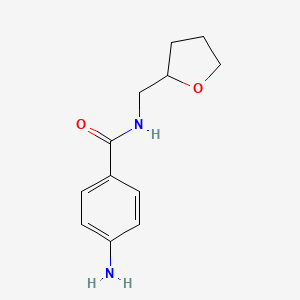

A1: This compound serves as the foundational building block for synthesizing a series of thieno[2,3-d]pyrimidine derivatives. [] Researchers utilized this compound to create various derivatives, including 8,9-dihydronaphtho[1′,2′:4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine and 8,9-dihydronaphtho[1′,2′:4,5]thieno[3,2-e][1,2,4]-triazolo[1,5-c]pyrimidine. These synthesized derivatives were then investigated for their potential anti-inflammatory activity. []

Q2: Were any of the synthesized derivatives found to possess notable anti-inflammatory activity?

A2: Yes, preliminary testing showed that at least one derivative, specifically compound 14 as designated in the research, exhibited potent anti-inflammatory activity in the carrageenan-induced inflammation test. [] This finding highlights the potential of using 2-Amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile as a starting point for developing novel anti-inflammatory agents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B1268421.png)